Penem

描述

A thienamycin derivative antibacterial agent that is more stable to renal dehydropeptidase I than IMIthis compound, but does not need to be given with an enzyme inhibitor such as CILASTATIN. It is used in the treatment of bacterial infections, including infections in immunocompromised patients.

Structure

2D Structure

3D Structure

属性

分子式 |

C5H5NOS |

|---|---|

分子量 |

127.17 g/mol |

IUPAC 名称 |

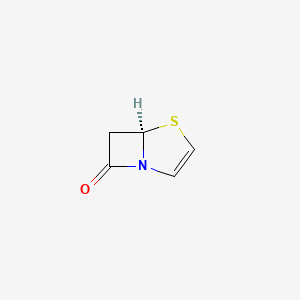

(5R)-4-thia-1-azabicyclo[3.2.0]hept-2-en-7-one |

InChI |

InChI=1S/C5H5NOS/c7-4-3-5-6(4)1-2-8-5/h1-2,5H,3H2/t5-/m1/s1 |

InChI 键 |

HHXMXAQDOUCLDN-RXMQYKEDSA-N |

手性 SMILES |

C1[C@@H]2N(C1=O)C=CS2 |

规范 SMILES |

C1C2N(C1=O)C=CS2 |

同义词 |

3-(5-dimethylcarbamoylpyrrolidin-3-ylthio)-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo(3.2.0)hept-2-ene-2-carboxylic acid meropenem Merrem Penem Ronem SM 7338 SM-7338 SM7338 |

产品来源 |

United States |

Foundational & Exploratory

The Quest for New Defenses: A Technical Guide to the Discovery and Development of Novel Penem Antibiotic Scaffolds

For Researchers, Scientists, and Drug Development Professionals

The relentless rise of antibiotic resistance necessitates a continuous search for novel antimicrobial agents. Among the β-lactam class of antibiotics, penems hold a unique position, bridging the structural features of penicillins and carbapenems. This technical guide provides an in-depth overview of the discovery and development of novel penem antibiotic scaffolds, from initial synthesis and biological evaluation to the mechanisms of action and resistance.

The this compound Scaffold: A Hybrid with Potent Activity

Penems are a class of synthetic β-lactam antibiotics characterized by a fused bicyclic ring system composed of a β-lactam ring and a five-membered unsaturated thiazole ring. This structure confers a broader spectrum of activity compared to many penicillins and cephalosporins. The first this compound was synthesized by Woodward, combining the structural elements of penam and cephem nuclei to create a novel, non-naturally occurring β-lactam framework.[1] Structurally, penems are distinguished from carbapenems by the presence of a sulfur atom in the five-membered ring, which influences the molecule's stability and pharmacokinetic properties.[1]

The core of this compound development lies in the modification of side chains at various positions of the bicyclic scaffold to enhance antibacterial potency, broaden the spectrum of activity, and overcome resistance mechanisms.

Experimental Protocols: Synthesizing and Evaluating Novel Penems

The development of new this compound antibiotics relies on a robust pipeline of chemical synthesis and microbiological evaluation. Below are detailed methodologies for key experiments.

General Synthesis of a this compound Core Structure

The synthesis of the this compound core often starts from a pre-formed β-lactam ring, such as (3R,4R)-4-acetoxy-3-[(R)-1-(tert-butyldimethylsilyloxy)ethyl]-2-azetidinone, a key intermediate for both this compound and carbathis compound antibiotics. The following is a generalized protocol for the construction of the this compound bicyclic system.

Objective: To synthesize a this compound scaffold from a 4-acetoxyazetidinone intermediate.

Materials:

-

(3R,4R)-4-acetoxy-3-[(R)-1-(tert-butyldimethylsilyloxy)ethyl]-2-azetidinone

-

A suitable thiol-containing side chain precursor

-

Anhydrous organic solvents (e.g., dichloromethane, acetonitrile)

-

Bases (e.g., triethylamine, diisopropylethylamine)

-

Reagents for cyclization (e.g., a phosphite or a carbodiimide)

-

Inert atmosphere (Nitrogen or Argon)

-

Standard laboratory glassware and purification equipment (e.g., chromatography columns)

Procedure:

-

Preparation of the Azetidinone Intermediate: Begin with the commercially available or synthesized (3R,4R)-4-acetoxy-3-[(R)-1-(tert-butyldimethylsilyloxy)ethyl]-2-azetidinone.

-

Introduction of the Thiol Side Chain: React the azetidinone intermediate with a desired thiol-containing side chain. This is typically achieved by a nucleophilic substitution reaction where the thiol displaces the acetoxy group at the C4 position. The reaction is carried out in an anhydrous aprotic solvent in the presence of a non-nucleophilic base to neutralize the acetic acid byproduct.

-

Deprotection of the Hydroxyethyl Side Chain: The silyl protecting group on the hydroxyethyl side chain at C3 is removed using a fluoride source, such as tetrabutylammonium fluoride (TBAF), in a solvent like tetrahydrofuran (THF).

-

Oxidation of the Hydroxyethyl Group: The primary alcohol is then oxidized to a carboxylic acid. This can be achieved using various oxidizing agents, such as Jones reagent or a two-step oxidation via a Swern or Dess-Martin oxidation followed by a Pinnick oxidation.

-

Intramolecular Cyclization (this compound Ring Formation): The crucial step of forming the five-membered thiazoline ring is an intramolecular Wittig-type reaction or a similar cyclization method. The carboxylic acid is activated, often by conversion to an acid chloride or by using a coupling agent, and then reacted with a phosphorane ylide generated from the thiol-containing portion of the molecule. This reaction closes the ring to form the this compound nucleus.

-

Purification: The final this compound compound is purified using column chromatography on silica gel to remove any unreacted starting materials and byproducts.

-

Characterization: The structure of the synthesized this compound is confirmed by spectroscopic methods, including Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The broth microdilution method is a standardized and widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium. The following protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Objective: To determine the lowest concentration of a novel this compound antibiotic that inhibits the visible growth of a bacterial strain.

Materials:

-

96-well microtiter plates

-

Sterile cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial inoculum prepared to a 0.5 McFarland standard

-

Stock solution of the this compound antibiotic of known concentration

-

Positive control antibiotic with known MIC for the test organism (e.g., merothis compound)

-

Growth control (no antibiotic)

-

Sterility control (no bacteria)

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of Antibiotic Dilutions:

-

Prepare a serial two-fold dilution of the this compound antibiotic in CAMHB directly in the 96-well plate. For example, in a final volume of 100 µL per well, add 50 µL of CAMHB to wells 2 through 11.

-

Add 100 µL of the highest concentration of the antibiotic (e.g., 256 µg/mL) to well 1.

-

Transfer 50 µL from well 1 to well 2, mix by pipetting up and down, and continue this serial dilution process down to well 10. Discard 50 µL from well 10. Well 11 will serve as the growth control (no antibiotic). Well 12 will be the sterility control.

-

-

Preparation of Bacterial Inoculum:

-

From a fresh culture (18-24 hours old) on an appropriate agar plate, select several colonies and suspend them in sterile saline or broth.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

-

Inoculation:

-

Add the appropriate volume of the diluted bacterial inoculum to each well (except the sterility control well), resulting in a final concentration of ~5 x 10⁵ CFU/mL.

-

-

Incubation:

-

Cover the microtiter plate and incubate at 35 ± 2 °C for 16-20 hours in ambient air.

-

-

Interpretation of Results:

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antibiotic at which there is no visible growth (i.e., the first clear well).

-

The growth control well should show distinct turbidity, and the sterility control well should remain clear.

-

The results can be confirmed by reading the optical density (OD) at 600 nm using a microplate reader.

-

Penicillin-Binding Protein (PBP) Competition Assay

This assay determines the ability of a novel this compound antibiotic to compete with a fluorescently labeled penicillin for binding to the PBPs of a target bacterium. BOCILLIN™ FL, a fluorescent derivative of penicillin V, is commonly used for this purpose.

Objective: To assess the affinity of a novel this compound antibiotic for bacterial PBPs.

Materials:

-

Bacterial cell culture in the mid-logarithmic growth phase

-

Phosphate-buffered saline (PBS)

-

BOCILLIN™ FL Penicillin, Fluorescent

-

Novel this compound antibiotic at various concentrations

-

A known β-lactam antibiotic as a positive control (e.g., penicillin G or ampicillin)

-

Lysis buffer (e.g., PBS with lysozyme and DNase)

-

SDS-PAGE equipment and reagents

-

Fluorescence gel scanner

Procedure:

-

Preparation of Bacterial Membranes:

-

Grow the target bacterial strain to the mid-logarithmic phase.

-

Harvest the cells by centrifugation and wash with PBS.

-

Resuspend the cell pellet in a small volume of PBS.

-

-

Competition Binding:

-

In separate microcentrifuge tubes, pre-incubate the bacterial cell suspension with increasing concentrations of the novel this compound antibiotic (or the positive control) for a specific time (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C).

-

A control sample with no competing antibiotic should also be prepared.

-

-

Labeling with Fluorescent Penicillin:

-

Add a fixed, sub-saturating concentration of BOCILLIN™ FL to each tube and incubate for a further period (e.g., 10-15 minutes) to allow the fluorescent probe to bind to any available PBPs.

-

-

Cell Lysis and Membrane Preparation:

-

Stop the reaction by placing the tubes on ice.

-

Lyse the cells using a suitable method (e.g., sonication or enzymatic lysis with lysozyme).

-

Isolate the cell membranes, which contain the PBPs, by ultracentrifugation.

-

-

SDS-PAGE and Fluorescence Detection:

-

Resuspend the membrane pellets in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Visualize the fluorescently labeled PBPs using a fluorescence gel scanner.

-

-

Analysis:

-

The intensity of the fluorescent bands corresponding to the different PBPs will decrease as the concentration of the competing novel this compound antibiotic increases.

-

The concentration of the novel this compound that causes a 50% reduction in the fluorescence intensity for a particular PBP (IC₅₀) can be determined, providing a measure of its binding affinity.

-

Quantitative Data on Novel this compound Antibiotics

The following tables summarize the in vitro activity and clinical efficacy of selected novel this compound antibiotics.

Table 1: In Vitro Activity of Farothis compound against Streptococcus pneumoniae

| Penicillin Susceptibility | Farothis compound MIC₉₀ (µg/mL) | Penicillin G MIC₉₀ (µg/mL) | Cefaclor MIC₉₀ (µg/mL) | Cefcapene MIC₉₀ (µg/mL) | Cefditoren MIC₉₀ (µg/mL) |

| Susceptible (PSSP) | 0.032[2] | 0.063[2] | 2[2] | 0.25[2] | 0.125[2] |

| Resistant (PRSP) | 0.5[2] | 2[2] | >128[2] | 1[2] | 1[2] |

Table 2: In Vitro Activity of Sulothis compound against Enterobacterales

| Organism/Phenotype | Sulothis compound MIC₅₀ (µg/mL) | Sulothis compound MIC₉₀ (µg/mL) |

| Escherichia coli (ESBL-phenotype) | 0.03 | 0.06 |

| Klebsiella pneumoniae (ESBL-phenotype) | 0.06 | 1 |

| Ciprofloxacin-non-susceptible | 0.03-0.06 | 0.12-0.5 |

| Trimethoprim/sulfamethoxazole-non-susceptible | 0.03-0.06 | 0.12-0.5 |

| Nitrofurantoin-non-susceptible | 0.03-0.06 | 0.12-0.5 |

Data from a study evaluating sulothis compound against contemporary clinical isolates.[3]

Table 3: Clinical Efficacy of Tebithis compound HBr for Complicated Urinary Tract Infections (cUTIs)

| Endpoint | Tebithis compound HBr (Oral) | Imithis compound-Cilastatin (IV) | Treatment Difference (95% CI) |

| Overall Success Rate | 58.5% (261/446)[4] | 60.2% (291/483)[4] | -1.3% (-7.5% to 4.8%)[4] |

| Clinical Cure Rate | 93.5% (417/446)[4] | 95.2% (460/483)[4] | -1.6% (-4.7% to 1.4%)[4] |

| Microbiological Response Rate | 60.3% (269/446)[4] | 61.3% (296/483)[4] | -0.8% (-6.9% to 5.3%)[4] |

Data from the PIVOT-PO Phase III clinical trial.[4]

Table 4: Clinical Efficacy of Oral Sulothis compound for Uncomplicated Urinary Tract Infections (uUTIs)

| Endpoint | Sulothis compound/Probenecid | Amoxicillin/Clavulanate (Augmentin®) |

| Overall Response Rate | 61.7%[4] | 55.0%[4] |

| Clinical Success | 77.3% | 76.7% |

| Microbiological Success | 75.2% | 66.7% |

Data from the REASSURE Phase 3 clinical trial.[4]

Visualizing the Science: Diagrams of Pathways and Workflows

Visual representations are crucial for understanding the complex processes involved in antibiotic development and action.

Caption: A generalized workflow for the discovery and development of new antibiotics.

Caption: Mechanism of action of this compound antibiotics via inhibition of PBP.

Caption: Common mechanisms of bacterial resistance to this compound antibiotics.

Conclusion and Future Directions

The discovery and development of novel this compound antibiotic scaffolds remain a critical area of research in the fight against antimicrobial resistance. The unique structural features of penems offer a versatile platform for the design of potent new drugs. As demonstrated by the promising clinical data for agents like tebithis compound HBr and sulothis compound, innovation in this class continues to provide hope for new treatment options, including orally available formulations that can reduce hospitalization and healthcare costs.

Future research will likely focus on the development of penems with activity against carbathis compound-resistant Enterobacteriaceae (CRE) and other multidrug-resistant pathogens. This will involve the exploration of novel side chains that can evade or inhibit β-lactamases, as well as modifications to the core scaffold to enhance PBP binding affinity and improve pharmacokinetic profiles. The integration of computational modeling and structure-based drug design will undoubtedly accelerate the discovery of the next generation of life-saving this compound antibiotics.

References

- 1. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]

- 2. In Vitro Activity of New β-Lactamase Inhibitor Combinations against blaNDM, blaKPC, and ESBL-Producing Enterobacteriales Uropathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Iterum Therapeutics Announces Positive Topline Results from its Phase 3 REASSURE Clinical Trial of Oral Sulothis compound in Uncomplicated Urinary Tract Infections [prnewswire.com]

- 4. urologytimes.com [urologytimes.com]

The Structural Architecture of Penem and Carbapenem Antibiotics: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural classification of penem and carbathis compound antibiotics. It delves into their core structural features, classification systems, and the relationship between structure and antimicrobial activity. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the discovery and development of new antibacterial agents.

Core Structural Features: A Tale of Two Rings

Penems and carbapenems are subclasses of β-lactam antibiotics, characterized by a bicyclic core structure. This core consists of a four-membered β-lactam ring fused to a five-membered ring. The fundamental difference between these two classes lies in the atom at the C1 position of the five-membered ring.[1]

-

Penems: Possess a sulfur atom at the C1 position, forming a thiazoline ring fused to the β-lactam ring.[2][3] This structure is entirely synthetic and does not occur naturally.[3]

-

Carbapenems: Feature a carbon atom at the C1 position, creating a pyrroline ring fused to the β-lactam ring.[1][2] The first carbathis compound, thienamycin, was a naturally occurring compound isolated from Streptomyces cattleya.[4]

A key feature common to both classes is a double bond between the C2 and C3 atoms of the five-membered ring. This unsaturation increases the strain of the bicyclic system, thereby enhancing the reactivity of the β-lactam ring towards its bacterial targets, the Penicillin-Binding Proteins (PBPs).[2]

Structural Classification of this compound Antibiotics

Penems are primarily classified based on the nature of the side chain attached at the C2 position of the thiazoline ring. This side chain significantly influences the antibiotic's spectrum of activity, pharmacokinetic properties, and stability.

The major subgroups of penems include:

-

Alkylpenems: Characterized by an alkyl substituent at the C2 position.

-

Arylpenems: Feature an aryl group at the C2 position.

-

Thiopenems: Possess a thio-substituent at the C2 position.

-

Oxypenems: Characterized by an oxygen-linked substituent at the C2 position.

-

Aminopenems: Contain a nitrogen-linked substituent at the C2 position.

dot

Caption: Structural Classification of this compound Antibiotics.

Examples of clinically relevant penems include Farothis compound and Sulothis compound.

Structural Classification of Carbathis compound Antibiotics

Carbapenems are a diverse class of β-lactam antibiotics with a broad spectrum of activity. Their classification is often based on the spectrum of activity, particularly against challenging Gram-negative pathogens like Pseudomonas aeruginosa and Acinetobacter species. Another key structural feature that influences their properties is the substituent at the C1 position.

A common classification divides carbapenems into two main groups:

-

Group 1 Carbapenems: This group is primarily represented by Ertathis compound . It is characterized by a narrower spectrum of activity compared to Group 2 carbapenems and is not active against Pseudomonas aeruginosa and Acinetobacter species.

-

Group 2 Carbapenems: This group includes Imithis compound, Merothis compound, and Dorithis compound . They possess a broader spectrum of activity, including potent activity against Pseudomonas aeruginosa and Acinetobacter species.

A significant structural feature of many carbapenems, such as thienamycin and its derivatives, is the presence of a hydroxyethyl side chain at the C6 position. The trans stereochemistry of this substituent is crucial for their stability against many β-lactamases.[4] Furthermore, the introduction of a methyl group at the C1 position, as seen in merothis compound, enhances stability against human renal dehydropeptidase-I (DHP-I), an enzyme that can inactivate certain carbapenems like imithis compound.[4]

dot

Caption: Structural Classification of Carbathis compound Antibiotics.

Quantitative Data on Antimicrobial Activity

The in vitro activity of this compound and carbathis compound antibiotics is commonly reported as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism. The MIC90 value represents the concentration required to inhibit 90% of the tested isolates.

Table 1: In Vitro Activity of this compound Antibiotics (MIC90 in µg/mL)

| Organism | Farothis compound | Sulothis compound |

| Escherichia coli | - | 0.03-0.06 |

| Klebsiella pneumoniae | - | 0.06-1 |

| Proteus mirabilis | - | 0.25 |

| Staphylococcus aureus (MSSA) | - | 0.25 |

| Enterococcus faecalis | - | Poor Activity |

| Pseudomonas aeruginosa | Not Active | Not Active |

Data sourced from multiple studies.[2][5]

Table 2: In Vitro Activity of Carbathis compound Antibiotics (MIC90 in µg/mL)

| Organism | Imithis compound | Merothis compound | Ertathis compound | Dorithis compound |

| Escherichia coli | 0.25 | ≤0.06 | 0.015 | ≤0.03 |

| Klebsiella pneumoniae | 0.5 | 0.06 | 0.03 | 0.06 |

| Pseudomonas aeruginosa | 4-16 | 2-8 | >16 | 2-4 |

| Acinetobacter baumannii | 8 | 8 | >16 | 4 |

| Staphylococcus aureus (MSSA) | ≤0.06 | 0.06 | 0.12 | 0.25 |

| Enterococcus faecalis | 4 | 8 | >16 | >16 |

Data compiled from various sources.

Pharmacokinetic Properties

The pharmacokinetic profiles of penems and carbapenems are crucial for their clinical efficacy. Key parameters include plasma half-life (t½), protein binding, and the route of elimination.

Table 3: Comparative Pharmacokinetic Parameters

| Antibiotic | Class | Plasma Half-life (t½) | Protein Binding | Primary Route of Elimination | Stability to DHP-I |

| Farothis compound | This compound | ~1 hour | ~80-90% | Renal | Stable |

| Sulothis compound | This compound | ~1 hour | High | Renal | Stable |

| Imithis compound | Carbathis compound | ~1 hour | ~20% | Renal | Susceptible |

| Merothis compound | Carbathis compound | ~1 hour | ~2% | Renal | Stable |

| Ertathis compound | Carbathis compound | ~4 hours | ~95% | Renal | Stable |

| Dorithis compound | Carbathis compound | ~1 hour | ~8% | Renal | Stable |

Note: Imithis compound is co-administered with cilastatin, a DHP-I inhibitor, to prevent its renal metabolism.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is a standardized procedure for determining the in vitro susceptibility of bacteria to antimicrobial agents.

Workflow:

dot

Caption: Broth Microdilution MIC Determination Workflow.

Detailed Methodology:

-

Preparation of Antibiotic Dilutions: A stock solution of the antibiotic is prepared. Serial two-fold dilutions are then made in cation-adjusted Mueller-Hinton broth in the wells of a 96-well microtiter plate.

-

Inoculum Preparation: A standardized inoculum of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard. This is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

-

Inoculation: Each well containing the antibiotic dilution is inoculated with the standardized bacterial suspension. A growth control well (containing broth and bacteria but no antibiotic) and a sterility control well (containing only broth) are also included.

-

Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours in ambient air.

-

Reading of Results: After incubation, the plate is examined for bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth.

Synthesis of Farothis compound Sodium (Illustrative)

The synthesis of this compound antibiotics is a complex multi-step process. The following is a simplified representation of a potential synthetic route for Farothis compound sodium, based on information from synthetic chemistry literature and patents.

Logical Flow of Synthesis:

Caption: Mechanism of Action of this compound and Carbathis compound Antibiotics.

The β-lactam ring of these antibiotics covalently binds to the active site of PBPs, which are bacterial enzymes essential for the final steps of peptidoglycan synthesis. Peptidoglycan provides structural integrity to the bacterial cell wall. By inactivating PBPs, penems and carbapenems prevent the cross-linking of peptidoglycan chains, leading to a weakened cell wall and ultimately, cell lysis and bacterial death. [4]

Conclusion

The structural classification of this compound and carbathis compound antibiotics is rooted in the distinct atomic composition of their bicyclic core structures. This fundamental difference, along with variations in their side chains, dictates their spectrum of antimicrobial activity, pharmacokinetic properties, and stability against inactivating enzymes. A thorough understanding of these structure-activity relationships is paramount for the rational design and development of novel β-lactam antibiotics to combat the ever-growing threat of antimicrobial resistance. This guide provides a foundational framework for researchers and drug development professionals to navigate the complexities of these critical classes of antibacterial agents.

References

- 1. jmilabs.com [jmilabs.com]

- 2. In vitro activity of sulothis compound against 1880 bacterial pathogens isolated from Canadian patients with urinary tract infections (CANWARD, 2014-21) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]

- 4. Farothis compound sodium synthesis - chemicalbook [chemicalbook.com]

- 5. In Vitro Activity of Sulothis compound, an Oral this compound, against Urinary Isolates of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

understanding the spectrum of activity for different penem derivatives

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectrum of activity for various penem derivatives, a class of β-lactam antibiotics critical in the management of infectious diseases. This document details their comparative in vitro activity against a range of clinically relevant bacteria, outlines the experimental protocols for determining their efficacy, and illustrates their mechanism of action.

Introduction to this compound Derivatives

Penems are a subclass of β-lactam antibiotics characterized by a fused β-lactam and a five-membered unsaturated ring containing a sulfur atom.[1] They are synthetic compounds that do not occur naturally.[1] Like other β-lactams, their mechanism of action involves the inhibition of bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs).[2][3] This guide focuses on the following key this compound derivatives: imithis compound, merothis compound, dorithis compound, ertathis compound, panithis compound, biathis compound, and tebithis compound.

Comparative In Vitro Activity

The in vitro activity of this compound derivatives is typically quantified by the minimum inhibitory concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following tables summarize the MIC90 values (the concentration required to inhibit 90% of isolates) for key this compound derivatives against a panel of Gram-positive, Gram-negative, and anaerobic bacteria. Data has been compiled from various surveillance studies and research articles.

Table 1: Comparative In Vitro Activity (MIC90 in µg/mL) of this compound Derivatives against Gram-Positive Aerobes

| Organism | Imithis compound | Merothis compound | Dorithis compound | Ertathis compound | Panithis compound | Biathis compound | Tebithis compound |

| Staphylococcus aureus (MSSA) | 0.06 - 0.25 | 0.06 - 0.12 | ≤0.06 | 0.03 - 0.12 | 0.12 | 0.06 | 0.03 |

| Staphylococcus aureus (MRSA) | >32 | >16 | 8 | >8 | >16 | >16 | >16 |

| Streptococcus pneumoniae (Penicillin-susceptible) | ≤0.06 | ≤0.06 | ≤0.015 | 0.015 | ≤0.06 | ≤0.06 | ≤0.015 |

| Streptococcus pneumoniae (Penicillin-resistant) | 0.25 | 0.5 | 1 | 1 | 0.5 | 0.5 | 0.25 |

| Enterococcus faecalis | 2 - 4 | 4 - 8 | 4 | >8 | 4 | 4 | 1 |

Note: MIC values can vary between studies due to differences in testing methodology and geographic location of bacterial isolates.

Table 2: Comparative In Vitro Activity (MIC90 in µg/mL) of this compound Derivatives against Gram-Negative Aerobes

| Organism | Imithis compound | Merothis compound | Dorithis compound | Ertathis compound | Panithis compound | Biathis compound | Tebithis compound |

| Escherichia coli | 0.25 | 0.06 | 0.12 | 0.03 | 0.12 | 0.06 | 0.06 |

| Klebsiella pneumoniae | 0.5 | 0.12 | 0.25 | 0.06 | 0.25 | 0.12 | 0.06 |

| Pseudomonas aeruginosa | 4 - 8 | 2 - 4 | 2 | >16 | 8 | 1 | 8 - 32 |

| Acinetobacter baumannii | 2 - 8 | 8 - 16 | 8 | >16 | 8 | 4 | 0.06 - 8 |

| Enterobacter cloacae | 0.5 | 0.25 | 0.5 | 0.12 | 0.5 | 0.25 | 0.12 |

| Haemophilus influenzae | ≤1 | ≤0.5 | ≤0.5 | ≤0.5 | ≤1 | ≤0.5 | ≤0.25 |

Note: Ertathis compound generally shows limited activity against non-fermenting Gram-negative bacilli like Pseudomonas aeruginosa and Acinetobacter species.[4][5]

Table 3: Comparative In Vitro Activity (MIC90 in µg/mL) of this compound Derivatives against Anaerobic Bacteria

| Organism | Imithis compound | Merothis compound | Dorithis compound | Ertathis compound | Panithis compound | Biathis compound | Tebithis compound |

| Bacteroides fragilis group | 0.25 - 1 | 0.25 - 1 | 1 | 1 | 0.5 | 0.25 | 1 |

| Clostridium difficile | 8 | 4 | 4 | 4 | 8 | 4 | 4 |

| Prevotella spp. | ≤0.5 | ≤0.5 | ≤0.5 | ≤0.5 | ≤0.5 | ≤0.5 | ≤0.5 |

| Fusobacterium spp. | ≤0.25 | ≤0.25 | ≤0.25 | ≤0.25 | ≤0.25 | ≤0.25 | ≤0.25 |

Note: Most penems demonstrate excellent activity against a wide range of anaerobic bacteria.[6]

Experimental Protocols

The determination of Minimum Inhibitory Concentrations (MICs) is performed following standardized procedures outlined by the Clinical and Laboratory Standards Institute (CLSI). The two primary methods are broth microdilution and agar dilution.

Broth Microdilution Method (CLSI M07)

This method involves preparing serial dilutions of the antibiotic in a liquid growth medium in a 96-well microtiter plate.

-

Preparation of Antimicrobial Stock Solutions: Prepare a stock solution of each this compound derivative at a concentration of 1280 µg/mL or at least 10 times the highest concentration to be tested.[7] The solvent used depends on the solubility of the specific this compound derivative.

-

Preparation of Microdilution Plates: Dispense 50 µL of sterile cation-adjusted Mueller-Hinton broth (CAMHB) into each well of a 96-well plate. Add 50 µL of the antibiotic stock solution to the first well of a row and perform serial twofold dilutions by transferring 50 µL from well to well.

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland turbidity standard.[8] This is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

-

Inoculation: Inoculate each well with 10 µL of the standardized bacterial suspension.

-

Incubation: Incubate the plates at 35°C for 16-20 hours in ambient air for most aerobic bacteria.[9]

-

Reading Results: The MIC is the lowest concentration of the antibiotic at which there is no visible growth (turbidity).[9]

Agar Dilution Method (CLSI M07 for Aerobes, M11 for Anaerobes)

This method involves incorporating the antibiotic into an agar medium, which is then inoculated with the test organism.

-

Preparation of Antimicrobial Stock Solutions: Prepare stock solutions as described for the broth microdilution method.

-

Preparation of Agar Plates: Prepare a series of agar plates (e.g., Mueller-Hinton agar for aerobes, Brucella agar with supplements for anaerobes) containing serial twofold dilutions of the antibiotic.[10] A 1:10 dilution of the antibiotic stock solution is added to the molten agar before it solidifies.

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland turbidity standard.

-

Inoculation: Using a multipoint inoculator, apply a standardized volume of the bacterial suspension to the surface of each agar plate, resulting in a final inoculum of approximately 10^4 CFU per spot.

-

Incubation: Incubate the plates at 35°C for 16-20 hours for aerobes.[11] For anaerobic bacteria, incubate in an anaerobic atmosphere for 48 hours.[10]

-

Reading Results: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth on the agar surface.

Mechanism of Action and Signaling Pathway

This compound derivatives exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[2] This is achieved through the covalent binding to and inactivation of essential enzymes known as penicillin-binding proteins (PBPs).[3] PBPs are responsible for the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall that provides structural integrity. The inhibition of PBPs leads to a defective cell wall, ultimately causing cell lysis and death.[2]

Different this compound derivatives exhibit varying affinities for different PBPs, which can influence their spectrum of activity.[12][13] For example, imithis compound has a high affinity for PBP-2 and PBP-1a/1b in E. coli, while merothis compound also targets PBP-3.[3][14] Biathis compound binds strongly to PBP-2 in E. coli and P. aeruginosa, and PBP-1 in S. aureus.[12] Tebithis compound is a potent inhibitor of multiple PBPs, but primarily targets PBP-2 in Gram-negative bacteria.

Caption: Inhibition of Peptidoglycan Synthesis by this compound Derivatives.

The diagram above illustrates the key stages of bacterial cell wall peptidoglycan synthesis and the points of inhibition by various this compound derivatives through their binding to specific penicillin-binding proteins (PBPs).

Conclusion

This compound derivatives are a potent class of antibiotics with a broad spectrum of activity against many clinically important pathogens. While there are similarities in their overall antibacterial coverage, key differences exist, particularly in their activity against non-fermenting Gram-negative bacilli. Understanding these differences, the standardized methods for their evaluation, and their precise mechanism of action is crucial for their appropriate clinical use and for the development of new agents in this class to combat emerging antibiotic resistance.

References

- 1. Ertathis compound - Wikipedia [en.wikipedia.org]

- 2. PDB-101: Global Health: Antimicrobial Resistance: undefined: Merothis compound [pdb101.rcsb.org]

- 3. Comparative review of the carbapenems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Comparative Antianaerobic Activities of Dorithis compound Determined by MIC and Time-Kill Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. M11 | Methods for Antimicrobial Susceptibility Testing of Anaerobic Bacteria [clsi.org]

- 7. Peptidoglycan: Structure, Synthesis, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. MIC determination by broth microdilution. [bio-protocol.org]

- 9. webstore.ansi.org [webstore.ansi.org]

- 10. simpleshowoflove.weebly.com [simpleshowoflove.weebly.com]

- 11. Biochemical comparison of imithis compound, merothis compound and biathis compound: permeability, binding to penicillin-binding proteins, and stability to hydrolysis by beta-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Studies on the mechanism of action of imithis compound (N-formimidoylthienamycin) in vitro: binding to the penicillin-binding proteins (PBPs) in Escherichia coli and Pseudomonas aeruginosa, and inhibition of enzyme activities due to the PBPs in E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. go.drugbank.com [go.drugbank.com]

- 14. In Vitro Activity of Tebithis compound (SPR859) against Penicillin-Binding Proteins of Gram-Negative and Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

penem core structure and its influence on antibacterial efficacy

An In-depth Technical Whitepaper for Drug Development Professionals

Published: October 28, 2025

Abstract

The penem class of β-lactam antibiotics represents a critical area of research in the ongoing battle against antimicrobial resistance. Structurally a hybrid between penicillins and cephalosporins, penems possess a unique unsaturated five-membered ring fused to the β-lactam core, granting them a broad spectrum of activity and increased stability against many β-lactamase enzymes. This document provides a detailed examination of the this compound core structure, its influence on antibacterial efficacy, the mechanisms of action and resistance, and the key experimental protocols used in their evaluation. Quantitative data on the performance of notable this compound compounds are presented for comparative analysis, and critical pathways and workflows are visualized to aid in comprehension.

Introduction to Penems

Penems are a potent subclass of β-lactam antibiotics characterized by a β-lactam ring fused to an unsaturated five-membered thiazole ring.[1][2] This core structure, known as the 4-thia-1-azabicyclo[3.2.0]hept-2-en-7-one ring system, distinguishes them from other β-lactams like penicillins (which have a saturated thiazolidine ring) and carbapenems (which have a carbon atom instead of sulfur at the C4 position).[1][2] This structural distinction is pivotal, affording penems a broader spectrum of activity and enhanced resistance to hydrolysis by many bacterial β-lactamase enzymes.[3]

Typically reserved as last-resort antibiotics, penems, and more broadly carbapenems, are crucial for treating severe infections caused by multidrug-resistant (MDR) Gram-negative bacteria.[3][4] Notable examples of penems that have been developed include farothis compound and sulothis compound, with sulothis compound recently gaining FDA approval for treating uncomplicated urinary tract infections caused by susceptible bacteria in adult women with limited treatment options.[1][2][5]

The this compound Core Structure and its Influence on Efficacy

The antibacterial efficacy of a this compound is intrinsically linked to its core structure and the substitutions made at various positions. The key structural features influencing activity are the C2 side chain, the C6 side chain, and the stereochemistry of the fused ring system.

Structural Comparison: this compound vs. Carbathis compound

The fundamental difference between penems and carbapenems lies in the atom at position 4 of the five-membered ring. Penems contain a sulfur atom, whereas carbapenems have a carbon atom. This seemingly minor change has significant implications for the molecule's stability, strain, and ultimately, its antibacterial profile.

References

- 1. Recent Developments in this compound Antibiotics: Structural and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. microbenotes.com [microbenotes.com]

- 4. microbiologyresearch.org [microbiologyresearch.org]

- 5. Recent Developments in this compound Antibiotics: Structural and Therapeutic Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

The Architecture of Nature's Potent Antibiotics: A Technical Guide to the Biosynthesis of Naturally Occurring Penem Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

The penem class of β-lactam antibiotics represents a critical component of our arsenal against multidrug-resistant bacteria. While clinically used penems are synthetic, nature has devised intricate biosynthetic pathways to construct the closely related and highly potent carbathis compound core. Understanding these natural pathways offers a blueprint for enzymatic synthesis, the discovery of novel derivatives, and the bioengineering of improved production systems. This technical guide provides an in-depth exploration of the biosynthesis of naturally occurring carbapenems, focusing on the well-characterized pathways to 1-carbapen-2-em-3-carboxylic acid and the more complex thienamycin. It presents a compilation of quantitative data, detailed experimental protocols for key analytical and molecular biology techniques, and visualizations of the biosynthetic machinery.

Introduction: Differentiating Penems and Naturally Occurring Carbapenems

It is crucial to first distinguish between the terms 'this compound' and 'carbathis compound'. Penems are a class of synthetic β-lactam antibiotics characterized by a thienyl ring fused to the β-lactam core. In contrast, naturally occurring compounds with a similar bicyclic core structure are predominantly carbapenems, where a carbon atom replaces the sulfur in the five-membered ring. These natural products, isolated from various bacteria, particularly of the Streptomyces and Erwinia genera, serve as the foundational inspiration for synthetic penems. This guide focuses on the biosynthesis of these naturally occurring carbapenems.

The biosynthesis of the simplest carbathis compound, (5R)-carbapen-2-em-3-carboxylic acid, is remarkably efficient, requiring only three enzymes: CarA, CarB, and CarC.[1] The pathway to the more complex thienamycin, produced by Streptomyces cattleya, is more intricate but shares a common enzymatic foundation for the initial steps.[1]

Biosynthesis Pathways of Naturally Occurring Carbapenems

The biosynthesis of carbapenems can be broadly categorized into the assembly of the carbapenam core and subsequent modifications that lead to the diversity of natural products.

The Core Pathway: Biosynthesis of 1-carbapen-2-em-3-carboxylic acid in Erwinia carotovora

The biosynthesis of the simplest carbathis compound is a three-step enzymatic cascade:

-

Formation of (2S,5S)-carboxymethylproline: Carboxymethylproline synthase (CarB), a member of the crotonase superfamily, catalyzes the condensation of L-glutamate γ-semialdehyde with malonyl-CoA.[1]

-

β-Lactam Ring Formation: Carbapenam synthetase (CarA) utilizes ATP to catalyze the formation of the four-membered β-lactam ring, yielding (3S,5S)-carbapenam-3-carboxylic acid.[1]

-

Desaturation and Epimerization: The final step is a remarkable transformation catalyzed by carbathis compound synthase (CarC), a non-heme iron α-ketoglutarate-dependent oxygenase. CarC introduces a double bond between C2 and C3 and inverts the stereochemistry at the C5 position to produce the biologically active (5R)-carbapen-2-em-3-carboxylic acid.[1][2]

Biosynthesis of 1-carbapen-2-em-3-carboxylic acid.

The Thienamycin Pathway in Streptomyces cattleya

The biosynthesis of thienamycin, a more complex and potent carbathis compound, begins with a similar sequence of reactions. The enzymes responsible for the initial steps, ThnE and ThnM, are orthologues of CarB and CarA, respectively, and are functionally and stereochemically equivalent, though they exhibit different catalytic efficiencies.[1] The subsequent steps in the thienamycin pathway involve a series of modifications, including the attachment of a cysteaminyl side chain at C2 and a hydroxyethyl group at C6, which are catalyzed by a larger set of enzymes encoded within the thienamycin gene cluster.

Quantitative Data

A comprehensive understanding of these biosynthetic pathways requires quantitative analysis of the enzymes and overall product yields. The following tables summarize available data.

Table 1: Enzyme Kinetic Parameters

| Enzyme | Organism | Substrate | KM (mM) | kcat (s-1) | kcat/KM (mM-1s-1) | Reference |

| ThnM | Streptomyces cattleya | (2S,5S)-carboxymethylproline | 0.115 ± 0.014 | 0.30 ± 0.01 | 0.260 ± 0.033 | [1] |

Table 2: Fermentation Titers of Naturally Occurring Carbapenems

| Compound | Producer Organism | Fermentation Titer | Reference |

| Thienamycin | Streptomyces cattleya | Low titers (commercial production is challenging) | [3] |

| 1-carbapen-2-em-3-carboxylic acid | Erwinia carotovora | Comparable to heterologous expression in E. coli | [1] |

Note: Specific numerical values for fermentation titers are often proprietary or not widely published. The low yield of thienamycin from its natural producer was a major driver for the development of synthetic routes.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of carbathis compound biosynthesis.

Cloning of the car Gene Cluster from Erwinia carotovora

This protocol outlines the general steps for cloning the carABC operon for heterologous expression.

1. Genomic DNA Isolation:

-

Culture Erwinia carotovora in a suitable medium (e.g., Luria-Bertani broth) overnight.

-

Harvest cells by centrifugation.

-

Isolate high-quality genomic DNA using a commercial genomic DNA purification kit, following the manufacturer's instructions.

2. PCR Amplification:

-

Design primers flanking the carABC gene cluster based on the published sequence. Incorporate appropriate restriction sites for cloning into the desired expression vector (e.g., pET24a(+)).

-

Perform PCR using a high-fidelity DNA polymerase. The PCR reaction mixture should contain:

-

50-100 ng of E. carotovora genomic DNA

-

0.5 µM of each primer

-

200 µM of each dNTP

-

1x High-Fidelity PCR buffer

-

1-2 units of high-fidelity DNA polymerase

-

-

Use a thermal cycling program with an annealing temperature optimized for the designed primers and an extension time sufficient for the amplification of the entire cluster.

3. Vector and Insert Preparation:

-

Digest the expression vector and the purified PCR product with the selected restriction enzymes.

-

Purify the digested vector and insert using a gel extraction kit.

4. Ligation and Transformation:

-

Ligate the digested carABC insert into the prepared expression vector using T4 DNA ligase.

-

Transform the ligation mixture into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Plate the transformed cells on selective agar plates (e.g., LB agar with kanamycin for pET24a(+)).

5. Verification of Clones:

-

Screen colonies by colony PCR using the gene-specific primers.

-

Confirm the sequence and orientation of the insert in positive clones by Sanger sequencing.

Workflow for cloning the car gene cluster.

Heterologous Expression and Detection of Carbathis compound Production

1. Protein Expression:

-

Inoculate a single colony of the recombinant E. coli strain into a starter culture with the appropriate antibiotic selection.

-

Grow overnight at 37°C with shaking.

-

Inoculate a larger volume of expression medium with the starter culture.

-

Grow the culture to an OD600 of 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

-

Continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-24 hours.

2. Sample Preparation:

-

Harvest the cells by centrifugation.

-

The supernatant can be directly used for bioassays.

3. Bioassay for Carbathis compound Detection:

-

Prepare agar plates seeded with a β-lactam-sensitive indicator strain (e.g., E. coli ESS).

-

Apply sterile paper discs onto the agar surface.

-

Pipette a defined volume of the culture supernatant onto the paper discs.

-

Incubate the plates overnight at 37°C.

-

The presence of a zone of inhibition around the disc indicates carbathis compound production.[1]

Enzyme Assay for Carbathis compound Synthase (CarC)

This protocol is based on the known dependencies of CarC and can be adapted for quantitative measurements.

1. Reaction Mixture:

-

Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5).

-

The reaction mixture should contain:

-

100 µM (3S,5S)-carbapenam-3-carboxylic acid (substrate)

-

200 µM α-ketoglutarate

-

200 µM Ascorbate

-

50 µM (NH4)2Fe(SO4)2

-

Purified CarC enzyme (concentration to be optimized)

-

2. Reaction and Analysis:

-

Initiate the reaction by adding the enzyme.

-

Incubate at a controlled temperature (e.g., 30°C) for a defined period.

-

Stop the reaction by adding a quenching agent (e.g., EDTA or by boiling).

-

Analyze the formation of (5R)-carbapen-2-em-3-carboxylic acid by HPLC or bioassay.

Conclusion and Future Perspectives

The biosynthesis of naturally occurring carbapenems is a testament to the efficiency and elegance of enzymatic synthesis. While significant progress has been made in elucidating the genetic and biochemical basis of these pathways, key knowledge gaps remain, particularly in the detailed kinetic characterization of all the biosynthetic enzymes. Filling these gaps will be crucial for the rational engineering of these pathways for the industrial production of carbathis compound precursors and novel antibiotic derivatives. The methodologies and data presented in this guide provide a solid foundation for researchers to build upon in their efforts to harness the power of nature's biosynthetic machinery in the fight against antibiotic resistance.

References

- 1. Definition of the Common and Divergent Steps in Carbathis compound β-Lactam Antibiotic Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Carbathis compound biosynthesis: confirmation of stereochemical assignments and the role of CarC in the ring stereoinversion process from L-proline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mutational Analysis of the Thienamycin Biosynthetic Gene Cluster from Streptomyces cattleya - PMC [pmc.ncbi.nlm.nih.gov]

In-Vitro Evaluation of New Penem Compounds Against ESKAPE Pathogens: A Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The ESKAPE Pathogen Threat

The acronym ESKAPE designates a group of six multidrug-resistant (MDR) bacteria that are a leading cause of life-threatening nosocomial (hospital-acquired) infections worldwide.[1] These pathogens are notorious for their ability to "escape" the biocidal action of conventional antimicrobial agents, presenting a significant challenge to clinicians and public health. The World Health Organization (WHO) has classified several of these as priority pathogens for which new antibiotics are urgently needed.[1][2]

The ESKAPE pathogens include:

-

Enterococcus faecium (Gram-positive)

-

Staphylococcus aureus (Gram-positive)

-

Klebsiella pneumoniae (Gram-negative)

-

Acinetobacter baumannii (Gram-negative)

-

Pseudomonas aeruginosa (Gram-negative)

-

Enterobacter species (Gram-negative)

A primary driver of their resistance is the production of enzymes, such as extended-spectrum β-lactamases (ESBLs) and carbapenemases, which inactivate β-lactam antibiotics—a cornerstone of antibacterial therapy.[3] Penems, a subclass of carbathis compound antibiotics, are often reserved as last-line agents against these challenging infections due to their broad spectrum of activity and stability against many β-lactamases.[4] This guide provides a technical overview of the essential in-vitro methodologies required to evaluate the efficacy of novel this compound compounds against the ESKAPE pathogens.

This compound Antibiotics: Mechanism of Action and Resistance

Penems, like all β-lactam antibiotics, exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall. They covalently bind to and inactivate penicillin-binding proteins (PBPs), which are essential enzymes for the final transpeptidation step in peptidoglycan synthesis.[4] This disruption leads to a loss of cell wall integrity, ultimately causing cell lysis and death.

However, ESKAPE pathogens have evolved sophisticated resistance mechanisms to counter this action. The most clinically significant of these are:

-

Enzymatic Degradation: Production of β-lactamase enzymes, particularly carbapenemases (e.g., KPC, NDM, OXA-types), that hydrolyze the β-lactam ring, inactivating the drug.[3]

-

Target Site Modification: Alterations in the structure of PBPs, which reduce the binding affinity of the this compound antibiotic.

-

Reduced Permeability: In Gram-negative bacteria, the loss or modification of outer membrane porin channels (e.g., OprD in P. aeruginosa) restricts drug entry into the cell.[2]

-

Efflux Pumps: Active transport systems that pump the antibiotic out of the cell before it can reach its PBP target.[1]

A visual representation of these interactions is provided below.

Quantitative Data: In-Vitro Susceptibility

The primary metric for in-vitro efficacy is the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Data is often presented as MIC₅₀ and MIC₉₀ values, representing the concentrations required to inhibit 50% and 90% of the tested isolates, respectively.

Below are comparative MIC data for established carbapenems and the newer this compound, sulothis compound, against ESKAPE pathogens.

| Pathogen | Compound | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

| E. faecium | Sulothis compound | >100 | >100 | [5] |

| Imithis compound | >8 | >8 | [6] | |

| Merothis compound | >8 | >8 | [6] | |

| S. aureus (MRSA) | Sulothis compound | 50 | 50 | [5] |

| Imithis compound | 16 | 32 | [6] | |

| Merothis compound | 16 | 32 | [6] | |

| Dorithis compound | 4 | 32 | [7] | |

| K. pneumoniae | Sulothis compound | 0.03 | 0.12 | [8] |

| Imithis compound | 0.25 | 0.5 | [9] | |

| Merothis compound | 0.032 | 0.094 | [9] | |

| Dorithis compound | 0.023 | 0.094 | [9] | |

| A. baumannii | Sulothis compound | 1.56 | 1.56 | [5] |

| Imithis compound | 32 | 128 | [9] | |

| Merothis compound | 32 | 64 | [9] | |

| Dorithis compound | 32 | 64 | [9] | |

| P. aeruginosa | Sulothis compound | 50 | 50 | [5] |

| Imithis compound | 1.5 | 32 | [9] | |

| Merothis compound | 0.38 | 16 | [9] | |

| Dorithis compound | 0.38 | 8 | [9] | |

| Enterobacter spp. | Sulothis compound | 0.12 | 0.5 | [10] |

| Imithis compound | 0.25 | 0.5 | [9] | |

| Merothis compound | 0.032 | 0.094 | [9] | |

| Dorithis compound | 0.023 | 0.094 | [9] |

Note: MIC values can vary significantly based on the specific strains tested and their resistance mechanisms (e.g., presence of carbapenemases).

Experimental Protocols

Accurate and reproducible in-vitro testing is paramount. The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI), which provides globally recognized standards for antimicrobial susceptibility testing.[11]

Protocol: Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method determines the MIC of a compound by challenging a standardized bacterial inoculum with serial dilutions of the agent in a liquid growth medium.

Materials:

-

96-well U-bottom microtiter plates

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB)

-

Test this compound compound, stock solution

-

Bacterial isolates (ESKAPE pathogens)

-

0.5 McFarland turbidity standard

-

Spectrophotometer or nephelometer

-

Incubator (35°C ± 2°C)

-

Multichannel pipette

Procedure:

-

Inoculum Preparation: a. From a fresh (18-24 hour) agar plate, select 3-5 morphologically similar colonies of the test organism. b. Suspend the colonies in sterile saline or broth. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (equivalent to approx. 1.5 x 10⁸ CFU/mL). This can be done visually or with a spectrophotometer. d. Within 15 minutes, dilute this adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Plate Preparation: a. Prepare serial two-fold dilutions of the this compound compound in CAMHB directly in the 96-well plate. Typically, 50 µL of broth is added to wells 2 through 12. 100 µL of the starting drug concentration is added to well 1. Then, 50 µL is transferred from well 1 to well 2, mixed, and so on, creating a dilution series. b. The final volume in each well before inoculation should be 50 µL (or 100 µL depending on the specific CLSI M07 variation followed).

-

Inoculation: a. Inoculate each well (except the sterility control) with 50 µL of the standardized bacterial inoculum, bringing the final volume to 100 µL. b. Include a growth control well (broth + inoculum, no drug) and a sterility control well (broth only).

-

Incubation: a. Cover the plate and incubate at 35°C ± 2°C in ambient air for 16-20 hours.

-

Interpretation: a. Following incubation, examine the plate for bacterial growth (turbidity). b. The MIC is the lowest concentration of the this compound compound at which there is no visible growth.

The workflow for this protocol is visualized below.

Protocol: Time-Kill Kinetic Assay

This dynamic assay evaluates the rate of bacterial killing over time when exposed to a constant concentration of an antibiotic. It helps determine whether a compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth).

Materials:

-

Culture tubes or flasks

-

Standardized bacterial inoculum (prepared as in 4.1)

-

CAMHB

-

Test this compound compound at desired concentrations (e.g., 1x, 2x, 4x MIC)

-

Sterile saline for dilutions

-

Agar plates for colony counting

-

Shaking incubator (35°C ± 2°C)

Procedure:

-

Setup: a. Prepare tubes containing CAMHB with the this compound compound at the desired concentrations. Also, prepare a drug-free growth control tube. b. Inoculate each tube with the standardized bacterial suspension to a final density of ~5 x 10⁵ CFU/mL.

-

Time-Point Sampling: a. Immediately after inoculation (T=0) and at subsequent time points (e.g., 2, 4, 6, 8, 24 hours), withdraw an aliquot from each tube. b. Perform serial 10-fold dilutions of the aliquot in sterile cold saline to neutralize antibiotic carryover.

-

Enumeration: a. Plate a known volume (e.g., 100 µL) from appropriate dilutions onto agar plates. b. Incubate the plates at 35°C ± 2°C for 18-24 hours. c. Count the number of colonies (CFU) on each plate to determine the viable bacterial count (CFU/mL) at each time point.

-

Interpretation: a. Plot the log₁₀ CFU/mL versus time for each concentration. b. Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum. c. Bacteriostatic activity is defined as a <3-log₁₀ reduction in CFU/mL.

Protocol: Biofilm Inhibition Assay

Many ESKAPE pathogens form biofilms, which contribute significantly to antibiotic tolerance. This assay measures a compound's ability to prevent biofilm formation.

Materials:

-

96-well flat-bottom tissue culture-treated plates

-

Tryptic Soy Broth (TSB) or other suitable medium

-

Standardized bacterial inoculum

-

Test this compound compound

-

0.1% Crystal Violet solution

-

30% Acetic Acid or 95% Ethanol

-

Plate reader (OD₅₇₀₋₆₀₀ nm)

Procedure:

-

Inoculation and Treatment: a. Add 100 µL of sterile broth containing serial dilutions of the this compound compound to the wells of a 96-well plate. b. Add 100 µL of a standardized bacterial inoculum (~10⁷ CFU/mL) to each well. c. Include growth control (inoculum, no drug) and sterility control (broth only) wells.

-

Incubation: a. Cover the plate and incubate under static conditions at 37°C for 24-48 hours to allow for biofilm formation.

-

Washing and Staining: a. Gently discard the planktonic (free-floating) cells from the wells. b. Wash the wells carefully three times with phosphate-buffered saline (PBS) to remove any remaining non-adherent cells. c. Add 125 µL of 0.1% crystal violet to each well and incubate for 15 minutes at room temperature. This stains the adhered biofilm biomass.

-

Solubilization and Quantification: a. Discard the crystal violet solution and wash the wells again with PBS. b. Air dry the plate completely. c. Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the stain bound to the biofilm. d. Read the absorbance of the solubilized stain in a plate reader at a wavelength of 570-600 nm.

-

Interpretation: a. A reduction in absorbance in the treated wells compared to the growth control indicates inhibition of biofilm formation. The Minimum Biofilm Inhibitory Concentration (MBIC) can be determined.

Conclusion

The evaluation of new this compound compounds against ESKAPE pathogens requires a systematic, multi-faceted in-vitro approach. Standardized MIC determination provides a crucial baseline of potency, while kinetic assays like time-kill studies offer deeper insight into the bactericidal or bacteriostatic nature of the compound. Furthermore, given the clinical importance of biofilms in persistent infections, assays to determine a compound's anti-biofilm activity are essential for a comprehensive preclinical assessment. The protocols and data frameworks outlined in this guide provide a robust foundation for researchers and drug developers working to combat the critical threat of antimicrobial resistance posed by ESKAPE pathogens.

References

- 1. scienceopen.com [scienceopen.com]

- 2. Frontiers | Revisiting ESKAPE Pathogens: virulence, resistance, and combating strategies focusing on quorum sensing [frontiersin.org]

- 3. researchwithrutgers.com [researchwithrutgers.com]

- 4. [In vitro antibacterial activity of a new parenteral this compound, sulothis compound] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comparative in-vitro activity of carbathis compound antibiotics against respiratory pathogens isolated between 1999 and 2000 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Microtiter plate assays to assess antibiofilm activity against bacteria | Springer Nature Experiments [experiments.springernature.com]

- 7. can-r.com [can-r.com]

- 8. Comparative in vitro activity of carbapenems against major Gram-negative pathogens: results of Asia-Pacific surveillance from the COMPACT II study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 11. researchgate.net [researchgate.net]

Navigating the Labyrinth: A Technical Guide to the Preliminary Toxicity Screening of Novel Penem Analogues

For Researchers, Scientists, and Drug Development Professionals

The development of novel penem analogues is a critical frontier in the fight against antimicrobial resistance. However, ensuring the safety of these new chemical entities is paramount before they can advance to clinical trials. This in-depth technical guide provides a comprehensive overview of the core preliminary toxicity screening assays essential for the early-stage evaluation of novel this compound analogues. This document outlines detailed experimental protocols, presents a framework for data interpretation, and visualizes key workflows to guide researchers in this crucial phase of drug development.

Introduction: The Imperative of Early Toxicity Assessment

This compound analogues, a class of β-lactam antibiotics, hold significant promise due to their broad-spectrum activity and stability against many β-lactamases. The preliminary toxicity screening of these novel compounds is a multi-faceted process designed to identify potential safety liabilities early in the drug discovery pipeline. This early assessment is crucial for de-risking candidates, conserving resources, and ensuring that only the most promising and safest compounds proceed to further development. The screening cascade typically involves a battery of in vitro and in vivo tests to evaluate cytotoxicity, genotoxicity, and acute systemic toxicity.

In Vitro Cytotoxicity Assessment: The First Line of Defense

In vitro cytotoxicity assays are rapid, cost-effective, and reproducible methods for assessing the potential of a compound to cause cell damage or death.[1] These assays are typically performed on a panel of human cell lines to identify potential target organ toxicities.

Key Experimental Protocols

2.1.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[2] Viable cells with active mitochondrial succinate dehydrogenase will cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified spectrophotometrically.[3]

-

Cell Culture: Human cell lines such as HepG2 (liver carcinoma) and A549 (lung carcinoma) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[4][5] Cells are seeded in 96-well plates at a density of 1 x 104 to 5 x 104 cells/well and incubated overnight.[6]

-

Compound Treatment: A stock solution of the novel this compound analogue is prepared and serially diluted to the desired concentrations. The cultured cells are then treated with these concentrations and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition and Incubation: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 2-4 hours at 37°C.

-

Solubilization and Absorbance Reading: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO). The absorbance is then measured at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The half-maximal inhibitory concentration (IC50) value, the concentration of the compound that inhibits 50% of cell growth, is then determined.

2.1.2. Lactate Dehydrogenase (LDH) Assay

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.[7][8] LDH is a stable cytosolic enzyme that is released upon cell lysis, making it a reliable indicator of membrane integrity.[9][10]

-

Cell Culture and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with varying concentrations of the this compound analogue.

-

Collection of Supernatant: After the incubation period, the culture supernatant is carefully collected from each well.

-

LDH Reaction: The collected supernatant is mixed with an LDH reaction mixture containing lactate, NAD+, and a tetrazolium salt. The LDH in the supernatant catalyzes the conversion of lactate to pyruvate, which in turn reduces the tetrazolium salt to a colored formazan product.

-

Absorbance Reading: The absorbance of the formazan product is measured at a specific wavelength (e.g., 490 nm).

-

Data Analysis: The amount of LDH released is proportional to the number of lysed cells. The percentage of cytotoxicity is calculated by comparing the LDH activity in the treated wells to that of a maximum LDH release control (cells lysed with a detergent).

Data Presentation: Cytotoxicity Profile

The results of in vitro cytotoxicity assays are typically summarized in a table format, allowing for a clear comparison of the cytotoxic potential of different this compound analogues across various cell lines.

| This compound Analogue | Cell Line | Assay | Incubation Time (h) | IC50 (µM) |

| Example: | ||||

| Merothis compound (Predicted) | HepG2 | MTT | 24 | > 100 |

| Imithis compound (Predicted) | A549 | LDH | 48 | > 100 |

| Novel Analogue 1 | HepG2 | MTT | 24 | Experimental Value |

| Novel Analogue 1 | A549 | LDH | 48 | Experimental Value |

| Novel Analogue 2 | HepG2 | MTT | 24 | Experimental Value |

| Novel Analogue 2 | A549 | LDH | 48 | Experimental Value |

Genotoxicity Assessment: Uncovering Mutagenic Potential

Genotoxicity assays are designed to detect compounds that can induce genetic mutations or chromosomal damage.[5] The Ames test is a widely used and regulatory-accepted bacterial reverse mutation assay for identifying mutagens.[10][11]

Key Experimental Protocol: Ames Test (Bacterial Reverse Mutation Assay)

The Ames test utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth.[10] The assay measures the ability of a test compound to cause a reverse mutation, restoring the bacteria's ability to produce histidine and grow on a histidine-free medium.[10][11]

-

Bacterial Strains: A panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) with different types of mutations (frameshift or base-pair substitution) is used.

-

Metabolic Activation (S9 Mix): The test is performed with and without the addition of a rat liver homogenate fraction (S9 mix). The S9 mix contains enzymes that can metabolize a non-mutagenic compound into a mutagenic one, mimicking mammalian metabolism.[4]

-

Plate Incorporation Method: The test compound, bacterial culture, and (if applicable) S9 mix are combined in molten top agar and poured onto a minimal glucose agar plate.

-

Incubation: The plates are incubated at 37°C for 48-72 hours.

-

Colony Counting: The number of revertant colonies (colonies that have undergone reverse mutation and are now able to grow) is counted for each plate.

-

Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least two to three times higher than the spontaneous reversion rate (negative control).

Data Presentation: Mutagenicity Profile

The results of the Ames test are presented in a table that clearly indicates the mutagenic potential of the this compound analogue in different bacterial strains, both with and without metabolic activation.

| This compound Analogue | S. typhimurium Strain | Metabolic Activation (S9) | Result (Mutagenic/Non-mutagenic) | Fold Increase over Control |

| Example: | ||||

| Imithis compound (Predicted) | TA98 | - | Non-mutagenic | 1.2 |

| Imithis compound (Predicted) | TA98 | + | Non-mutagenic | 1.1 |

| Imithis compound (Predicted) | TA100 | - | Non-mutagenic | 1.0 |

| Imithis compound (Predicted) | TA100 | + | Non-mutagenic | 1.3 |

| Novel Analogue 1 | TA98 | - | Experimental Result | Value |

| Novel Analogue 1 | TA98 | + | Experimental Result | Value |

| Novel Analogue 1 | TA100 | - | Experimental Result | Value |

| Novel Analogue 1 | TA100 | + | Experimental Result | Value |

In Vivo Acute Systemic Toxicity: Assessing Whole-Organism Effects

In vivo studies in animal models are essential for evaluating the overall toxicity of a compound in a living organism.[12] Acute toxicity studies are designed to determine the potential adverse effects that may occur shortly after a single dose of a substance.[13]

Key Experimental Protocol: Acute Oral Toxicity (e.g., in Rats)

This protocol provides a general framework for an acute oral toxicity study, which should be conducted in compliance with relevant animal welfare regulations.

-

Animal Model: Typically, young adult rats of a single strain are used.[12]

-

Dose Formulation and Administration: The this compound analogue is formulated in a suitable vehicle and administered orally via gavage.

-

Dose Levels: A range of dose levels is selected to determine the median lethal dose (LD50), the dose that is lethal to 50% of the test animals. A limit test at a high dose (e.g., 2000 mg/kg) may be performed initially.[13]

-

Observation Period: Animals are observed for clinical signs of toxicity and mortality for a period of up to 14 days. Observations include changes in skin, fur, eyes, and behavior. Body weight is also monitored.

-

Necropsy: At the end of the observation period, all animals are humanely euthanized, and a gross necropsy is performed to examine for any pathological changes in organs and tissues.

-

Data Analysis: The LD50 value and its confidence limits are calculated using appropriate statistical methods.

Data Presentation: Acute Toxicity Profile

The results of in vivo acute toxicity studies are summarized to provide a clear indication of the systemic toxicity of the this compound analogue.

| This compound Analogue | Animal Model | Route of Administration | LD50 (mg/kg) | 95% Confidence Interval | Key Clinical Signs |

| Example: | |||||

| Imithis compound (Predicted) | Rat | Oral | 2318 | N/A | Predicted |

| Merothis compound (Predicted) | Rat | Oral | 2850 | N/A | Predicted |

| Novel Analogue 1 | Rat | Oral | Experimental Value | Value | Observations |

| Novel Analogue 2 | Rat | Oral | Experimental Value | Value | Observations |

Note: The LD50 values for Imithis compound and Merothis compound are predicted values from a computational database and should be confirmed by experimental studies.

Visualizing the Workflow: Diagrams for Clarity

In Vitro Cytotoxicity Screening Workflow

Caption: Workflow for in vitro cytotoxicity screening.

Genotoxicity (Ames Test) Screening Workflow

References

- 1. Acute toxicity of various solvents in the mouse and rat. LD50 of ethanol, diethylacetamide, dimethylformamide, dimethylsulfoxide, glycerine, N-methylpyrrolidone, polyethylene glycol 400, 1,2-propanediol and Tween 20 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. <i>In vitro</i> cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative - Journal of King Saud University - Science [jksus.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Ames test - Wikipedia [en.wikipedia.org]

- 9. nelsonlabs.com [nelsonlabs.com]

- 10. researchgate.net [researchgate.net]

- 11. A step-by-step approach for assessing acute oral toxicity without animal testing for additives of quasi-drugs and cosmetic ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 12. SAR and QSAR modeling of a large collection of LD50 rat acute oral toxicity data - PMC [pmc.ncbi.nlm.nih.gov]

- 13. preprints.org [preprints.org]

The Genetic Underpinnings of Penem Resistance in Gram-Negative Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The rise of penem-resistant gram-negative bacteria presents a formidable challenge to global public health. This guide delves into the core genetic mechanisms conferring this resistance, offering a technical overview for researchers, scientists, and professionals involved in the development of new antimicrobial strategies. Understanding the genetic basis of resistance is paramount in the design of novel therapeutics capable of circumventing these evolving bacterial defenses.

Core Mechanisms of this compound Resistance

Gram-negative bacteria employ a multi-pronged approach to resist the action of this compound antibiotics. These strategies primarily revolve around three key mechanisms: enzymatic degradation of the antibiotic, active removal of the drug from the cell, and reduced permeability of the bacterial outer membrane. Often, these mechanisms act in concert, leading to high levels of resistance that are difficult to overcome with current therapeutic options.[1][2][3][4]

Enzymatic Degradation: The Rise of Carbapenemases

The most significant mechanism of this compound resistance is the production of carbapenemases, beta-lactamase enzymes that effectively hydrolyze and inactivate carbathis compound antibiotics.[5][6][7] These enzymes are categorized into different Ambler classes based on their amino acid sequences.

-

Class A Carbapenemases: This class includes the notable Klebsiella pneumoniae carbapenemase (KPC), which is a significant cause of resistance in Enterobacteriaceae.[8][9]

-

Class B Metallo-β-lactamases (MBLs): These enzymes require zinc ions for their activity and exhibit a broad substrate spectrum, hydrolyzing all beta-lactams except for monobactams.[10] Prominent MBLs include New Delhi metallo-β-lactamase (NDM), Verona integron-encoded metallo-β-lactamase (VIM), and imipenemase (IMP).[8][11]

-

Class D Oxacillinases (OXA): This class consists of a diverse group of enzymes, with OXA-48 and its variants being among the most clinically relevant carbapenemases in Enterobacteriaceae.[8]

The genes encoding these carbapenemases are often located on mobile genetic elements such as plasmids and transposons, facilitating their rapid dissemination among different bacterial species and strains.[1][6][8][11]

Table 1: Prevalence of Major Carbapenemase Genes in Gram-Negative Bacteria

| Carbapenemase Gene | Bacterial Species Commonly Affected | Reported Prevalence (from various studies) | Reference |